2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
2,3-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a heterocyclic benzamide derivative featuring a fused pyrido[3,2,1-ij]quinolinone core. Its structure includes a 3-oxo group on the tricyclic system and a 2,3-dimethoxy-substituted benzamide moiety attached via an amide linkage to the nitrogen at position 9 of the heterocycle. This compound is part of a broader class of bioactive molecules targeting neurological receptors and enzymes, with structural features that influence binding affinity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-17-7-3-6-16(20(17)27-2)21(25)22-15-11-13-5-4-10-23-18(24)9-8-14(12-15)19(13)23/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNMHGYLQIOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O4 with a molecular weight of 376.44 g/mol. Its structure includes a quinoline core that is often associated with various pharmacological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Studies have shown that related compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated activity against fungi like Candida albicans and Aspergillus niger .
The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Inhibition Zone | |
| Compound B | Escherichia coli | MIC = 8 µg/mL | |
| Compound C | Candida albicans | MIC = 4 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating various signaling pathways. For example:
- Mechanism of Action : It is hypothesized that the compound may inhibit specific kinases involved in cancer progression and promote cell cycle arrest .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of similar compounds. The hexahydropyridoquinoline structure is believed to confer protective effects against neurodegenerative diseases by:
- Reducing Oxidative Stress : These compounds may scavenge free radicals and reduce oxidative damage in neuronal cells.
- Modulating Neurotransmitter Levels : They may influence neurotransmitter systems involved in mood regulation and cognitive function .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of quinoline derivatives showed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria .
- Anticancer Research : In a recent publication focusing on novel quinoline derivatives, it was found that specific substitutions at the benzamide moiety significantly increased cytotoxicity against breast cancer cell lines .
Comparison with Similar Compounds
MABN (2,3-Dimethoxy-N-[9-(4-fluorobenzyl)-9-azabicyclo[3.3.1]nonan-3β-yl]benzamide)
- Key Differences: Replaces the pyrido[3,2,1-ij]quinolinone core with a 9-azabicyclo[3.3.1]nonane system. The 4-fluorobenzyl substituent enhances dopamine D2 receptor affinity.
- Biological Relevance: Used in radioligand studies for probing allosteric interactions between adenosine A2A and dopamine D2 receptors .
N-(9,11-Dimethoxy-4-oxo-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-3-yl)benzamide
- Key Differences: Features a pyrido[2,1-a]isoquinolinone core instead of pyrido[3,2,1-ij]quinolinone. The additional methoxy groups at positions 9 and 11 alter electronic properties and steric interactions.
- Structural Insight : Demonstrated crystallographic stability via X-ray diffraction (R factor = 0.037), highlighting the impact of ring isomerism on molecular packing .
Analogues with Varied Substituents on the Pyrido[3,2,1-ij]quinolinone Core
4-Chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Key Differences: Substitutes 2,3-dimethoxy benzamide with a chloro-nitrobenzamide group.
N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
(Z)-N-(2-Aminoethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide (I-6)
- Key Differences: Incorporates a cyanoacrylate group instead of benzamide. Acts as a small-molecule antagonist of survival motor neuron (SMN) protein, disrupting SMN-RNAP II interactions .
Diorganotin(IV) Complexes of Hydrazone-Schiff Base Ligands
- Example: N'-(8-Hydroxyhexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene-3-methoxybenzohydrazide (H2L2).
- Key Differences : Chelates tin via hydrazone-Schiff base coordination. Exhibits antimicrobial activity, leveraging the metal center’s redox properties .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
